molecular formula C14H16N2O4S B5902145 N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3-(propionylamino)benzamide

N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3-(propionylamino)benzamide

Cat. No. B5902145
M. Wt: 308.35 g/mol
InChI Key: ZXKJDUKBBCCJGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3-(propionylamino)benzamide, also known as DTB or DTBZ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. DTBZ is a thienylbenzamide derivative that has shown promising results in the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and certain types of cancer.

Mechanism of Action

N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3-(propionylamino)benzamideZ acts as a selective inhibitor of VMAT2, which is responsible for the transport of monoamines, including dopamine, norepinephrine, and serotonin, into synaptic vesicles. By inhibiting VMAT2, N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3-(propionylamino)benzamideZ increases the concentration of monoamines in the cytoplasm, which leads to an increase in the release of monoamines into the synaptic cleft. This mechanism of action is responsible for the therapeutic effects of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3-(propionylamino)benzamideZ in the treatment of Parkinson's disease.
Biochemical and Physiological Effects:
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3-(propionylamino)benzamideZ has been shown to have several biochemical and physiological effects. It increases the concentration of dopamine in the cytoplasm, which leads to an increase in the release of dopamine into the synaptic cleft. This effect is responsible for the therapeutic effects of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3-(propionylamino)benzamideZ in the treatment of Parkinson's disease. N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3-(propionylamino)benzamideZ has also been shown to inhibit the growth of certain types of cancer cells, including breast cancer cells and neuroblastoma cells.

Advantages and Limitations for Lab Experiments

N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3-(propionylamino)benzamideZ has several advantages for lab experiments. It is a potent and selective inhibitor of VMAT2, which makes it a useful tool for studying the role of VMAT2 in the regulation of monoamine neurotransmitters. N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3-(propionylamino)benzamideZ has also been shown to have low toxicity, which makes it a safe compound for use in lab experiments. However, N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3-(propionylamino)benzamideZ has some limitations for lab experiments. It is a complex compound that requires a complex synthesis method, which makes it difficult and expensive to produce. N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3-(propionylamino)benzamideZ also has a short half-life, which makes it difficult to use in long-term experiments.

Future Directions

N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3-(propionylamino)benzamideZ has shown promising results in the treatment of Parkinson's disease and certain types of cancer. However, there are still many future directions for research on N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3-(propionylamino)benzamideZ. One future direction is to study the effects of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3-(propionylamino)benzamideZ on other types of cancer cells. Another future direction is to study the effects of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3-(propionylamino)benzamideZ on other neurotransmitters, such as norepinephrine and serotonin. Finally, future research could focus on developing new and more efficient synthesis methods for N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3-(propionylamino)benzamideZ, which would make it more accessible for lab experiments.

Synthesis Methods

The synthesis of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3-(propionylamino)benzamideZ is a complex process that involves several steps. The initial step involves the reaction of 2-aminothiophenol with acetic anhydride to form 2-acetamidothiophenol. This compound is then reacted with 3-bromoacetophenone to form N-(2-acetamido-3-benzoylthiophen-2-yl)acetamide. Finally, this compound is reacted with oxalyl chloride and then with propionic acid to yield N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3-(propionylamino)benzamideZ.

Scientific Research Applications

N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3-(propionylamino)benzamideZ has been extensively studied for its potential applications in the field of medicine. It has been shown to be effective in the treatment of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the brain. N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3-(propionylamino)benzamideZ acts as a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the transport of dopamine into synaptic vesicles. By inhibiting VMAT2, N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3-(propionylamino)benzamideZ increases the concentration of dopamine in the cytoplasm, which leads to an increase in the release of dopamine into the synaptic cleft.

properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-(propanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-2-13(17)15-11-5-3-4-10(8-11)14(18)16-12-6-7-21(19,20)9-12/h3-8,12H,2,9H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKJDUKBBCCJGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)NC2CS(=O)(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.